Ruboxistaurin

Catalog No.
S572060
CAS No.
169939-94-0
M.F
C28H28N4O3
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruboxistaurin

CAS Number

169939-94-0

Product Name

Ruboxistaurin

IUPAC Name

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C28H28N4O3/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34)/t18-/m0/s1

InChI Key

ZCBUQCWBWNUWSU-SFHVURJKSA-N

SMILES

Array

Synonyms

13-((dimethylamino)methyl)-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene-1,3(2H)-dione, Arxxant, LY 333531, LY-333531, ruboxistaurin, ruboxistaurin mesilate hydrate

Canonical SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O

Isomeric SMILES

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O

The exact mass of the compound Ruboxistaurin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ruboxistaurin (CAS 169939-94-0), also known as LY333531, is a synthetic macrocyclic bisindolylmaleimide compound that functions as a highly selective, ATP-competitive inhibitor of Protein Kinase C beta (PKCβ). In laboratory and preclinical procurement, it serves as the benchmark molecule for isolating PKCβ1 and PKCβ2 signaling pathways from other conventional PKC isoforms[1]. Unlike broad-spectrum kinase inhibitors, Ruboxistaurin is specifically utilized to model and reverse microvascular complications, such as diabetic retinopathy and endothelial dysfunction, without inducing the generalized cellular toxicity associated with pan-kinase blockade [2].

Substituting Ruboxistaurin with generic in-class alternatives like Bisindolylmaleimide I or Staurosporine fundamentally alters experimental outcomes due to off-target kinase inhibition. While these substitutes effectively block PKCβ, they simultaneously inhibit PKCα, PKCγ, and non-PKC targets like Src tyrosine kinase at nanomolar concentrations, which confounds data in sensitive vascular and renal assays by triggering off-target apoptosis [1]. Even substitution with other β-directed inhibitors like Enzastaurin introduces risk, as Enzastaurin possesses a significantly narrower selectivity window against PKCα, making it unsuitable for assays requiring strict isoform isolation . Additionally, the physical handling of Ruboxistaurin base requires strict adherence to anhydrous solvent protocols; substituting fresh DMSO with moisture-exposed solvents or THF results in precipitation and irreproducible dosing .

Quantified PKCβ Isoform Selectivity Margin

Ruboxistaurin demonstrates specific ATP-competitive inhibition of PKCβ1 (IC50 = 4.7 nM) and PKCβ2 (IC50 = 5.9 nM), maintaining a 76-fold selectivity window against PKCα (IC50 = 360 nM) and 61-fold against PKCγ (IC50 = 300 nM) [1]. In contrast, the closely related inhibitor Enzastaurin provides a 6- to 20-fold selectivity margin against PKCα/γ, while Bisindolylmaleimide I is equipotent across all three isoforms (IC50s ~16-20 nM) .

Evidence DimensionSelectivity ratio (PKCβ vs. PKCα)
Target Compound Data76-fold selectivity (PKCβ1 IC50 = 4.7 nM; PKCα IC50 = 360 nM)
Comparator Or BaselineEnzastaurin (6- to 20-fold selectivity) and Bisindolylmaleimide I (~1-fold selectivity)
Quantified DifferenceUp to 12-fold greater selectivity margin than Enzastaurin
ConditionsCell-free cloned human isozyme kinase assay with [32P]ATP

Procuring Ruboxistaurin prevents confounding PKCα/γ cross-talk in sensitive assays, ensuring data specifically reflects PKCβ pathway modulation.

Minimization of Off-Target Kinase Inhibition

Ruboxistaurin exhibits measurable kinome selectivity, showing >1060-fold selectivity against calcium/calmodulin-dependent protein kinase and >2200-fold selectivity against Src tyrosine kinase [1]. The benchmark pan-kinase inhibitor Staurosporine acts as a promiscuous inhibitor across these targets at low nanomolar concentrations, which frequently induces generalized apoptosis and cytotoxicity [1].

Evidence DimensionOff-target kinase inhibition (CaMK and Src)
Target Compound Data>1000-fold to >2200-fold selectivity margin
Comparator Or BaselineStaurosporine (IC50 < 10 nM for CaMKII and Src)
Quantified Difference>1000-fold reduction in off-target kinase affinity
ConditionsIn vitro ATP-dependent kinase profiling panels

Eliminates the generalized cytotoxicity and off-target signaling disruption characteristic of promiscuous benchmark inhibitors like Staurosporine.

Hygroscopicity-Dependent Solvent Reconstitution

The processability of Ruboxistaurin base (CAS 169939-94-0) depends strictly on solvent selection and handling. It achieves a maximum solubility of 25 mg/mL (53.36 mM) in anhydrous DMSO when subjected to ultrasonication and warming to 60°C, but is completely insoluble in tetrahydrofuran (THF) (<1 mg/mL) . Furthermore, the compound is highly sensitive to solvent hygroscopicity; the use of older, moisture-exposed DMSO significantly reduces solubility and leads to compound precipitation during stock preparation .

Evidence DimensionMaximum solubility and solvent compatibility
Target Compound Data25 mg/mL in fresh, anhydrous DMSO (with heat/sonication)
Comparator Or Baseline<1 mg/mL in THF or moisture-degraded DMSO
Quantified Difference>25-fold solubility difference based on solvent choice and moisture content
ConditionsStock solution preparation at 60°C with ultrasonication

Guides procurement teams and lab managers to co-purchase fresh, anhydrous DMSO and avoid THF, preventing material loss and irreproducible dosing.

Targeted Suppression of Glucose-Induced Endothelial Dysfunction

In human endothelial cell models cultured under high-glucose conditions, Ruboxistaurin administered at 10 nM suppresses glucose-induced monocyte adherence back to baseline normoglycemic levels without altering baseline endothelial cell growth [1]. In contrast, achieving similar suppression with non-selective pan-PKC inhibitors requires higher concentrations that inadvertently modify baseline adhesion molecule expression and cell viability due to off-target PKCδ and PKCε inhibition[1].

Evidence DimensionSuppression of monocyte adherence in high-glucose models
Target Compound DataComplete suppression to baseline at 10 nM without altering cell growth
Comparator Or BaselinePan-PKC inhibitors (require higher doses, alter baseline viability)
Quantified DifferenceSelective normalization of adhesion without off-target cytotoxicity
ConditionsHuman endothelial cells incubated in high-glucose vs. normoglycemic media

Provides a quantifiable rationale for selecting Ruboxistaurin in diabetic microvascular complication models where preserving baseline endothelial viability is required.

Diabetic Retinopathy and Microvascular Modeling

Where isolating the specific role of PKCβ overactivation in glucose-induced endothelial dysfunction is required. Ruboxistaurin is the quantitatively justified choice over pan-PKC inhibitors to prevent off-target alterations in baseline cell viability [1].

Isoform-Specific Kinase Profiling Assays

Where researchers need a negative control for PKCα and PKCγ activity while completely blocking PKCβ1/2. Its 76-fold selectivity margin makes it a strictly defined chemical probe for multiplexed kinase assays compared to Enzastaurin [2].

Renal Glomerular Injury Studies

Where suppressing high-glucose-induced apoptosis and swiprosin-1 upregulation in human renal glomerular endothelial cells (HRGECs) is necessary without triggering non-specific kinase-mediated cytotoxicity .

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

468.21614077 Da

Monoisotopic Mass

468.21614077 Da

Heavy Atom Count

35

UNII

721809WQCP

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

169939-94-0

Metabolism Metabolites

Ruboxistaurin has known human metabolites that include N-desmethyl LY333531.

Wikipedia

Ruboxistaurin

Dates

Last modified: 08-15-2023

Explore Compound Types